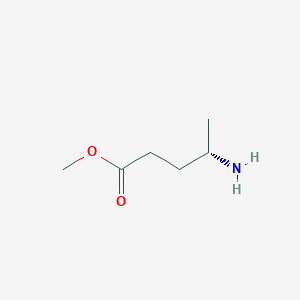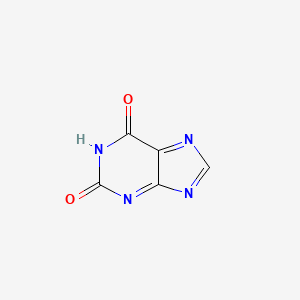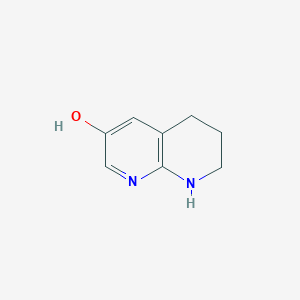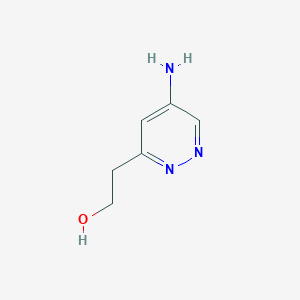![molecular formula C6H5N3 B11924032 5H-Pyrrolo[3,4-D]pyrimidine CAS No. 671-23-8](/img/structure/B11924032.png)
5H-Pyrrolo[3,4-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Pyrrolo[3,4-D]pyrimidine is a nitrogen-containing heterocyclic compound that consists of a pyrrole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[3,4-D]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate, leads to the formation of the desired compound . Another method involves the use of 4-hydroxyl pyrrolopyrimidine, which is dissolved in phosphorus oxychloride and subjected to specific reaction conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient production.
化学反应分析
Types of Reactions
5H-Pyrrolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the compound’s functional groups.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives with potential biological activities .
科学研究应用
5H-Pyrrolo[3,4-D]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various biologically active molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5H-Pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound have been shown to inhibit kinase activity, leading to the disruption of cellular signaling pathways involved in cancer progression . The compound’s ability to bind to these targets and modulate their activity is crucial for its biological effects.
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-D]pyrimidine: This compound shares a similar structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
Pyrrolo[1,2-A]pyrazine: Another nitrogen-containing heterocycle with distinct biological activities.
Uniqueness
5H-Pyrrolo[3,4-D]pyrimidine is unique due to its specific arrangement of nitrogen atoms and its ability to undergo diverse chemical reactions. Its potential as a scaffold for drug discovery and its wide range of biological activities make it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
671-23-8 |
|---|---|
分子式 |
C6H5N3 |
分子量 |
119.12 g/mol |
IUPAC 名称 |
5H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h2-4H,1H2 |
InChI 键 |
SAHJOSKPGKTZTC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CN=CN=C2C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)

![4-Azaspiro[2.5]octan-6-ol](/img/structure/B11924015.png)
![3-Vinylpyrazolo[1,5-a]pyridine](/img/structure/B11924019.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)
![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)


